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Compound of Interest

Compound Name:
(1-Amino-2-

phenylethyl)phosphinic acid

CAS No.: 80744-66-7

Cat. No.: B8784277 Get Quote

Topic: Deriving the Inhibition Constant (

) from

for Competitive Inhibitors. Ticket ID: BIO-KINETICS-001 Status: Open Assigned Specialist:
Senior Application Scientist

Core Logic: Why Convert IC50 to Ki?
The Issue: Many researchers report

(half-maximal inhibitory concentration) as a measure of potency. However,

is an operational parameter, not a physical constant.[1] It fluctuates depending on the substrate
concentration (

) used in your assay.[2]

The Solution (

): The Inhibition Constant (

) describes the binding affinity of the inhibitor to the enzyme.[1][3][4] Unlike

,
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is an intrinsic thermodynamic constant that is independent of substrate concentration. To
compare potency across different labs or assay conditions, you must convert

to

.

The Relationship Visualized
The following diagram illustrates the dependency of

on experimental conditions versus the stability of

.
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Figure 1: The logic flow converting variable operational data (

) into a thermodynamic constant (

).

The Calculator: The Cheng-Prusoff Equation
For competitive inhibitors (where the inhibitor binds to the same active site as the substrate),

the relationship is defined by the Cheng-Prusoff equation (Cheng & Prusoff, 1973).

The Formula
Input Parameters
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Parameter Definition Source

Concentration of inhibitor

reducing velocity by 50%.[5][6]

[7][8]

Dose-Response Experiment

Concentration of substrate

used in the assay.
Experimental Setup (Fixed)

Michaelis constant (substrate

affinity).[9]
Michaelis-Menten Experiment

Critical Assumption Check
Before using this equation, you must validate that your system meets the "Classical Limit":

Competitive Mechanism: The inhibitor competes directly with the substrate.

Non-Tight Binding: The total enzyme concentration

is much lower than the

(

).

Equilibrium: The reaction has reached steady-state equilibrium.

Experimental Protocol: Generating Valid Inputs
To perform the conversion accurately, you cannot rely on literature values for

; you must determine it under your specific assay conditions (buffer, pH, temperature).

Workflow Diagram
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Step 1: Determine Km
Vary [S], Fixed [E], No [I]

Step 2: Choose [S] for IC50
Target: [S] = Km

Extract Km

Step 3: Determine IC50
Vary [I], Fixed [S], Fixed [E]

Run Assay

Step 4: Calculate Ki
Apply Cheng-Prusoff

Input IC50

Click to download full resolution via product page

Figure 2: Sequential workflow for generating the kinetic parameters required for accurate

determination.

Step-by-Step Guide
Determine

(Michaelis-Menten Analysis):

Run the assay with a fixed concentration of Enzyme

.

Titrate Substrate

from

to
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(estimated).

Fit data to the Michaelis-Menten equation to solve for

.

Select

for the Inhibition Assay:

Recommendation: Set

.

Why? At

, the term

. Therefore,

. This provides the most sensitive window to detect competitive inhibition.

Determine

:

Fix

at the chosen concentration.

Titrate Inhibitor

across a wide range (typically 8–12 points).

Fit to a sigmoidal dose-response model (variable slope).

Troubleshooting & FAQs
Issue 1: "My calculated varies when I change ."
Diagnosis: You may have misidentified the mechanism of inhibition.
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Root Cause: The Cheng-Prusoff equation

is only for competitive inhibitors.

Correction: If the inhibitor is Non-Competitive,

regardless of

.[2] If Uncompetitive, the formula is

.

Action: Perform a Lineweaver-Burk or Dixon plot analysis to confirm the mechanism.

Issue 2: "My is very close to half the enzyme
concentration ( )."
Diagnosis: You are in the Tight-Binding Limit (Copeland, 2005).

Root Cause: The Cheng-Prusoff equation assumes

. When an inhibitor is very potent (

), the enzyme depletes the free inhibitor, violating the assumption.

Correction: Do NOT use Cheng-Prusoff. You must use the Morrison Equation.[10]

Morrison Equation:

Where

.

Issue 3: "The Hill Slope of my curve is not -1.0."
Diagnosis: Non-ideal behavior.

Root Cause:

Slope > 1.0 (Steep): Potential inhibitor aggregation or covalent binding.
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Slope < 1.0 (Shallow): Negative cooperativity or presence of multiple enzyme isoforms.

Action: Add 0.01% Triton X-100 to the buffer to rule out aggregation. If the slope remains

steep, the standard equilibrium equations (including Cheng-Prusoff) are invalid.

Summary Data Tables
Conversion Formulas by Mechanism

Inhibition Type Relationship Cheng-Prusoff Formula

Competitive
Binding at active site;

competes with substrate.

Non-Competitive

Binding at allosteric site;

affinity independent of

.

Uncompetitive
Binds only to Enzyme-

Substrate complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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